Glasdegib hydrochloride is classified as an investigational and approved drug. It falls under the category of small molecule inhibitors, with a specific focus on oncological applications. The compound was developed by Pfizer and received approval from the U.S. Food and Drug Administration in December 2018. Its chemical structure is defined by the formula with a molar mass of approximately 374.448 g/mol .
The synthesis of glasdegib hydrochloride involves multiple steps, typically starting from 4-isocyanatobenzonitrile and (2R,4R)-1-tert-butyl 2-methyl 4-aminopiperidine-1,2-dicarboxylate. The synthesis pathway includes:
The synthesis can be optimized for industrial scale production, ensuring safety and efficiency without toxic reagents.
The molecular structure of glasdegib hydrochloride reveals a complex arrangement conducive to its biological activity. The compound features multiple functional groups that facilitate its interaction with biological targets. Key structural data includes:
Glasdegib hydrochloride undergoes various chemical reactions relevant to its synthesis and stability:
Glasdegib acts primarily by inhibiting the hedgehog signaling pathway, which is often aberrantly activated in cancer cells. It binds selectively to the smoothened receptor, blocking downstream signaling that promotes cell proliferation and survival in malignant cells. This inhibition leads to:
Glasdegib hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetic behavior and formulation strategies.
Glasdegib hydrochloride's primary application is in oncology, specifically for treating acute myeloid leukemia. Its mechanism as a hedgehog pathway inhibitor positions it as a valuable therapeutic agent in cancer treatment regimens, particularly for patients unable to tolerate more aggressive chemotherapy options.
Additionally, ongoing research may explore its potential applications in other malignancies where hedgehog signaling plays a pivotal role, expanding its therapeutic utility beyond AML .
The Hedgehog (Hh) signaling pathway, a critical regulator of embryogenesis and stem cell maintenance, emerged as an oncology target following the discovery of its aberrant activation in cancers. In Gorlin syndrome (nevoid basal cell carcinoma syndrome), patients with PTCH1 mutations exhibited constitutive Hh pathway activation, leading to basal cell carcinomas and medulloblastomas [9]. This established the pathogenetic link between dysregulated Hh signaling and cancer, driving the development of Smoothened (SMO) inhibitors. The first-generation natural product inhibitor cyclopamine (a steroidal alkaloid) demonstrated proof-of-concept by inducing apoptosis in CD34⁺ acute myeloid leukemia (AML) cells and sensitizing them to cytarabine [9]. However, its poor bioavailability and toxicity necessitated synthetic alternatives. Vismodegib (GDC-0449), approved in 2012 for basal cell carcinoma, became the first clinically validated SMO inhibitor, followed by sonidegib (LDE225). Both agents showed moderate single-agent activity in preclinical AML models but revealed synergistic potential when combined with hypomethylating agents or chemotherapy [9] [10].
Table 1: Evolution of Key Hedgehog Pathway Inhibitors
Compound | Origin/Target | Key Preclinical Findings in Hematologic Malignancies | Clinical Translation |
---|---|---|---|
Cyclopamine | Natural SMO inhibitor | Induced apoptosis in CD34⁺ AML cells; reversed cytarabine resistance | Not developed clinically due to toxicity |
Vismodegib | Synthetic SMO inhibitor | Synergy with 5-azacytidine in AML cell lines | Approved for solid tumors; limited AML efficacy |
Glasdegib | Benzimidazole-based SMO inhibitor | Reduced leukemic stem cell burden in xenografts; enhanced cytarabine efficacy | FDA-approved for AML (2018) in combination with LDAC |
Glasdegib’s discovery originated from Pfizer’s efforts to optimize benzimidazole scaffolds for enhanced SMO inhibition and drug-like properties. Early benzimidazole derivatives exhibited potent SMO binding but faced challenges:
Structural modifications addressed these limitations:
Table 2: Key Physicochemical Properties of Glasdegib Salts
Property | Monomaleate | Dimaleate | Dihydrochloride Hydrate |
---|---|---|---|
Solubility (mg/mL) | 1.7 | 3.2 | 0.9 |
Epimer Formation | <2% (6 weeks, 50°C) | >15% (6 weeks, 50°C) | 8–12% (6 weeks, 50°C) |
Crystalline Stability | High | Moderate | Low (hygroscopic) |
Glasdegib (PF-04449913) advanced through Pfizer’s oncology pipeline via a coordinated strategy targeting leukemic stem cells (LSCs):
Table 3: Clinical Development Phases of Glasdegib in Pfizer’s Pipeline
Trial Identifier | Phase | Regimen | Patient Population | Primary Endpoint |
---|---|---|---|---|
BRIGHT 1003 | II | Glasdegib + LDAC vs. LDAC | Newly diagnosed AML (age ≥75 or comorbidities) | Overall survival |
BRIGHT 1012 | Ib | Glasdegib + azacitidine | Untreated high-risk MDS or AML | Safety/tolerability |
BRIGHT AML 1019 | III | Glasdegib + cytarabine/daunorubicin | Newly diagnosed AML (fit for intensive chemotherapy) | Event-free survival |
Glasdegib’s 2018 FDA approval marked the first Hh pathway inhibitor for AML, validating SMO as a therapeutic target in hematologic malignancies [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7